

Spectroscopic Profile of 2-Methyl-2-vinyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-vinyloxirane

Cat. No.: B167661

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Methyl-2-vinyloxirane** (CAS No: 1838-94-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-Methyl-2-vinyloxirane**.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.45	dd	17.3, 10.7	-CH=CH ₂
5.18	dd	17.3, 1.4	-CH=CHH (trans)
4.97	dd	10.7, 1.4	-CH=CHH (cis)
2.70	d	4.6	Oxirane-CHH
2.45	d	4.6	Oxirane-CHH
1.40	s	-CH ₃	

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
140.2	CH=CH ₂
113.8	CH=CH ₂
61.5	Oxirane C-O
53.8	Oxirane CH ₂
21.1	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3085	=C-H stretch
2985, 2930	C-H stretch (alkane)
1645	C=C stretch
1415	-CH ₂ bend
1260	C-O stretch (epoxide)
990, 920	=C-H bend (out-of-plane)
850	Epoxide ring vibration

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
84	M ⁺ (Molecular Ion)	[C ₅ H ₈ O] ⁺
69	[M - CH ₃] ⁺	
55	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺	
43	Base Peak	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
39	[C ₃ H ₃] ⁺	
27	[C ₂ H ₃] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Methyl-2-vinyloxirane** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AM-200, operating at an appropriate frequency. For ¹H NMR, parameters such as the number of scans, acquisition time, and relaxation delay are optimized

to ensure a good signal-to-noise ratio. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

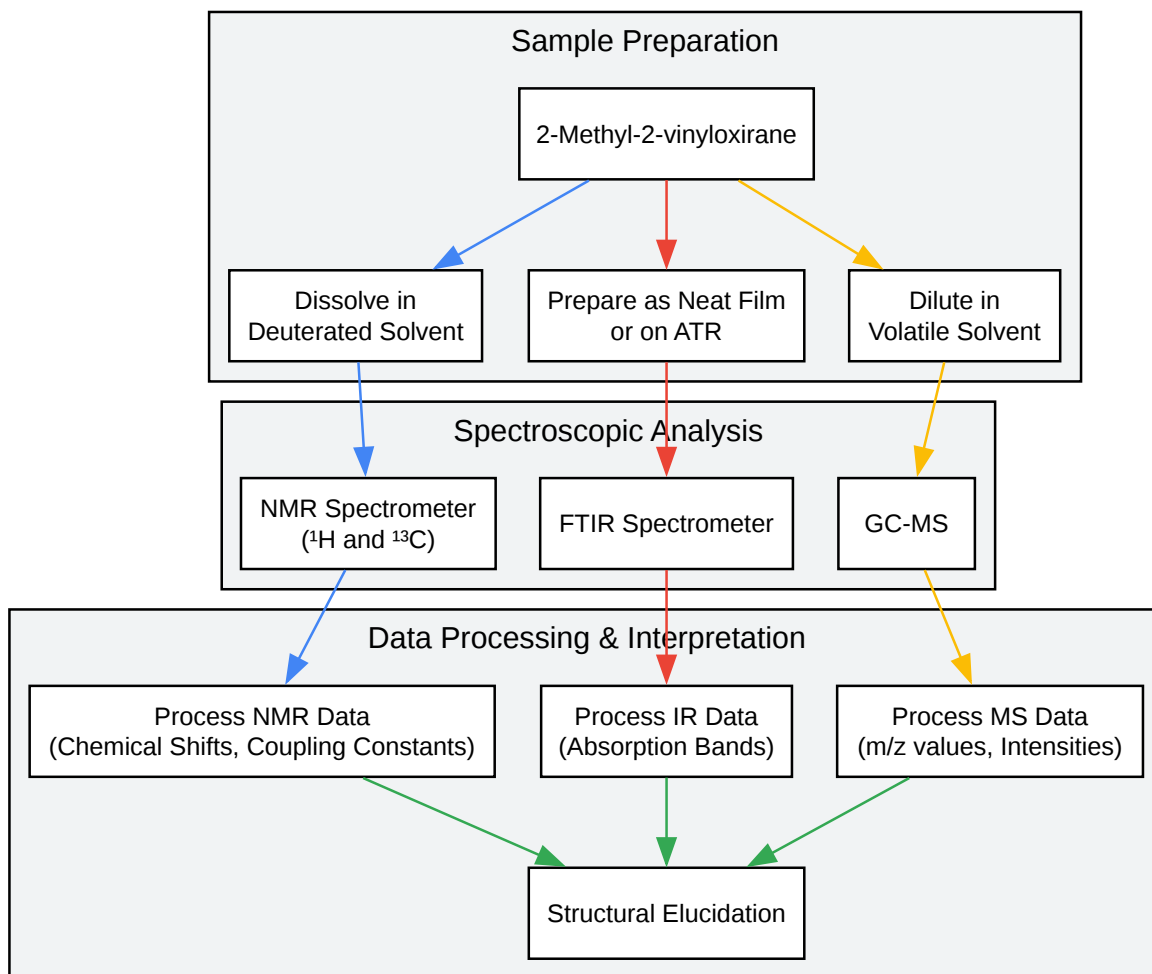
The infrared spectrum of neat **2-Methyl-2-vinyloxirane** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of **2-Methyl-2-vinyloxirane** in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is produced, showing the relative abundance of each ion. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.^[1]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-2-vinyloxirane**.



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References

- 1. 2-Methyl-2-vinyloxirane | C₅H₈O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
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